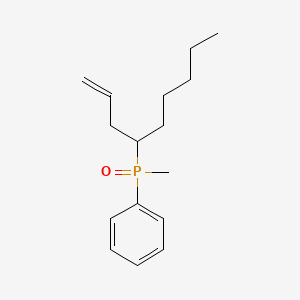![molecular formula C23H34N2O2 B14402885 4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] CAS No. 87618-18-6](/img/structure/B14402885.png)
4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted with ethyl and 2-methoxyethyl groups. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the aniline groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is often carried out in large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process may involve multiple purification steps, including crystallization and distillation, to remove impurities and obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which 4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] exerts its effects involves interactions with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis[N,N-dimethylaniline]
- 4,4’-Methylenebis[N,N-diglycidylaniline]
- 4,4’-Methylenebis[aniline]
Uniqueness
4,4’-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
87618-18-6 |
|---|---|
Molekularformel |
C23H34N2O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-ethyl-4-[[4-[ethyl(2-methoxyethyl)amino]phenyl]methyl]-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C23H34N2O2/c1-5-24(15-17-26-3)22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)25(6-2)16-18-27-4/h7-14H,5-6,15-19H2,1-4H3 |
InChI-Schlüssel |
VRYDYOOWINEUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


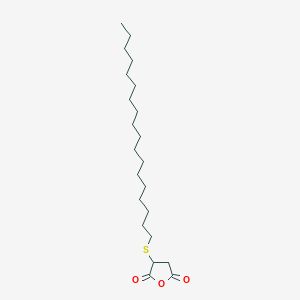
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
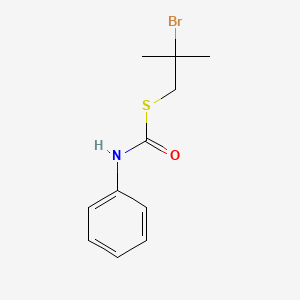
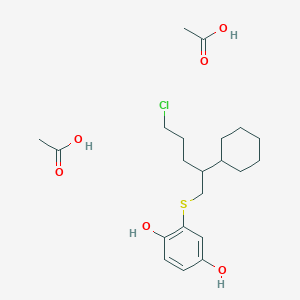
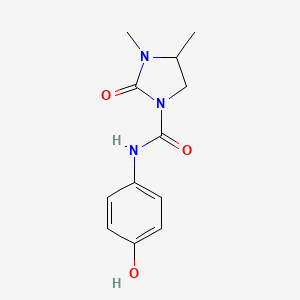
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
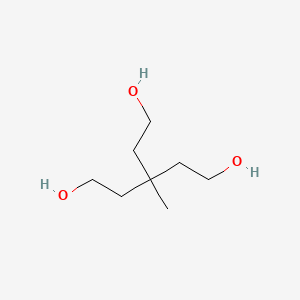
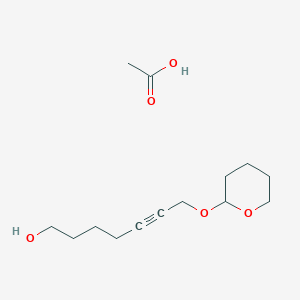
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
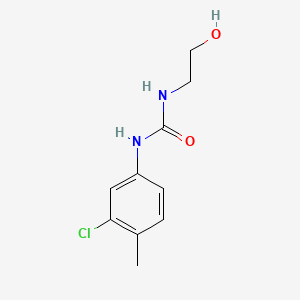
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
